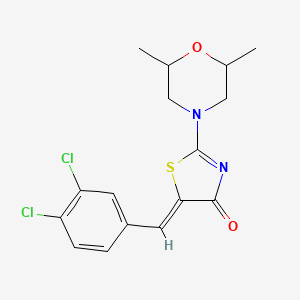![molecular formula C22H24ClN3OS B11608857 {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperazin-1-yl)methanethione](/img/structure/B11608857.png)
{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperazin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound with a molecular formula of C22H24ClN3OS and a molecular weight of 413.964 Da . This compound is notable for its unique structure, which includes an indole core, a chlorophenoxyethyl group, and a methylpiperazine carbothioyl moiety. It is used in various scientific research applications due to its diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE involves multiple steps, including the formation of the indole core and the subsequent attachment of the chlorophenoxyethyl and methylpiperazine carbothioyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxyethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The chlorophenoxyethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The methylpiperazine carbothioyl moiety can interact with biological macromolecules, influencing their function .
相似化合物的比较
Similar Compounds
- 1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
- 1-[2-(3-CHLOROPHENOXY)ETHYL]-3-METHYLPIPERAZINE
- Benzoic acid, 2-(2-chlorophenoxy)ethyl ester
Uniqueness
1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole core, chlorophenoxyethyl group, and methylpiperazine carbothioyl moiety makes it a versatile compound for various applications.
属性
分子式 |
C22H24ClN3OS |
|---|---|
分子量 |
414.0 g/mol |
IUPAC 名称 |
[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C22H24ClN3OS/c1-24-10-12-25(13-11-24)22(28)18-16-26(20-8-4-2-6-17(18)20)14-15-27-21-9-5-3-7-19(21)23/h2-9,16H,10-15H2,1H3 |
InChI 键 |
YVNLIHXXOFBSAX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B11608780.png)
![{2-(4-fluorophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11608785.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608789.png)
![(3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11608796.png)
![4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate](/img/structure/B11608804.png)
![N'-[(3-hydroxynaphthalen-2-yl)carbonyl]furan-2-carbohydrazide](/img/structure/B11608809.png)
![N-(2-methoxyphenyl)-2-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B11608811.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11608823.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11608831.png)
![5-(benzenesulfonyl)-7-butyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11608836.png)
![2-(3-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11608842.png)
![1-[4-(Dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11608849.png)

![2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B11608864.png)
